molecular formula C4H5FN2O6 B13989746 4-Fluoro-4,4-dinitrobutanoic acid CAS No. 15895-15-5

4-Fluoro-4,4-dinitrobutanoic acid

Cat. No.: B13989746
CAS No.: 15895-15-5
M. Wt: 196.09 g/mol
InChI Key: MQFRQOPGVMAEFJ-UHFFFAOYSA-N
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Description

4-Fluoro-4,4-dinitrobutanoic acid is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4,4-dinitrobutanoic acid typically involves the introduction of fluorine and nitro groups into a butanoic acid framework. One common method involves the reaction of a suitable butanoic acid derivative with fluorinating agents and nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of inert gas protection and controlled temperature conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4,4-dinitrobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

4-Fluoro-4,4-dinitrobutanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4,4-dinitrobutanoic acid involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4,4-dinitrobutanoic acid is unique due to the presence of both fluorine and nitro groups on a butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

15895-15-5

Molecular Formula

C4H5FN2O6

Molecular Weight

196.09 g/mol

IUPAC Name

4-fluoro-4,4-dinitrobutanoic acid

InChI

InChI=1S/C4H5FN2O6/c5-4(6(10)11,7(12)13)2-1-3(8)9/h1-2H2,(H,8,9)

InChI Key

MQFRQOPGVMAEFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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